Primeverin

Vue d'ensemble

Description

This compound is known for its medicinal properties and has been traditionally used for its expectorant and anti-inflammatory effects . Primeverin is a significant component in the phytochemical profile of Primula veris, contributing to its therapeutic potential.

Mécanisme D'action

Target of Action

Primeverin is a flavonol glycoside . It primarily targets bladder smooth muscle . The compound’s primary role is to inhibit abnormal contractions of bladder smooth muscle .

Mode of Action

This compound demonstrates both anticholinergic and calcium-modulating properties . The efferent connection of the pelvic nerve is inhibited due to the anticholinergic action exerted by this drug, leading to relaxation of bladder smooth muscle .

Biochemical Pathways

This compound affects the purine metabolism pathway . The de novo purine biosynthetic pathway uses six enzymes to catalyze the transformation of phosphoribosylpyrophosphate (PRPP) into inosine 5′-monophosphate (IMP) via 10 highly conserved steps . This compound’s interaction with this pathway could potentially influence the synthesis of DNA and RNA, which are crucial for cell growth and proliferation .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a drug

Result of Action

This compound has been shown to have anti-cancer effects in vitro and in vivo, as well as the ability to inhibit the growth of cancer cells . It also inhibits the synthesis of fatty acids, which may be due to its terpene content .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the temperature at which this compound is cultured can significantly affect the production of bioactive compounds . In one study, the accumulated content of bioactive compounds of in vitro adventitious roots cultured under 22 °C was significantly higher than the other two temperatures of the study . This suggests that environmental factors such as temperature can have a significant impact on the efficacy and stability of this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Primeverin can be isolated from the roots of Primula veris through a series of extraction and purification processes. The typical method involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) for the identification and quantification of the compound . The extraction process generally includes the following steps:

Collection and Drying: The roots of Primula veris are collected and dried.

Extraction: The dried roots are subjected to solvent extraction using methanol or ethanol.

Purification: The extract is then purified using HPLC to isolate this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from cultivated Primula veris plants. The process is optimized to maximize yield and purity, ensuring the consistent quality of the compound for pharmaceutical use .

Analyse Des Réactions Chimiques

Types of Reactions: Primeverin undergoes various chemical reactions, including:

Hydrolysis: this compound can be hydrolyzed to produce its aglycone form and sugar moieties.

Oxidation: It can undergo oxidation reactions to form different oxidized derivatives.

Substitution: this compound can participate in substitution reactions, particularly involving its hydroxyl groups.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic conditions are commonly used for hydrolysis.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed:

Hydrolysis: Aglycone and sugar moieties.

Oxidation: Various oxidized derivatives.

Substitution: Substituted this compound derivatives.

Applications De Recherche Scientifique

Primeverin has a wide range of scientific research applications:

Biology: this compound is studied for its role in plant metabolism and its impact on plant physiology.

Medicine: It has potential therapeutic applications due to its anti-inflammatory and expectorant properties.

Industry: this compound is used in the formulation of herbal medicines and dietary supplements.

Comparaison Avec Des Composés Similaires

Primulaverin: Another phenolic glycoside found in Primula veris.

Primulic Acids: Triterpenic saponins present in the roots of Primula veris.

Primeverin stands out for its unique combination of therapeutic effects and its role in the phytochemical profile of Primula veris.

Activité Biologique

Primeverin is a secondary metabolite primarily derived from the plant Primula veris (common name: cowslip), which is known for its medicinal properties. This article explores the biological activity of this compound, including its pharmacological effects, production methods, and relevant case studies.

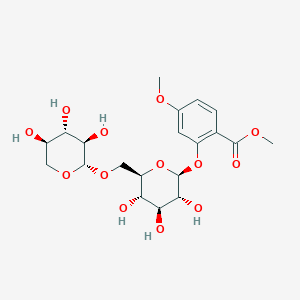

Chemical Structure and Properties

This compound is classified as a glycoside, specifically a flavonoid glycoside. Its molecular formula is CHO, and it has a molecular weight of approximately 464.38 g/mol. The compound is characterized by its phenolic structure, which contributes to its biological activities.

Biological Activities

This compound exhibits several notable biological activities:

- Expectorant Properties : this compound has been traditionally used in herbal medicine for its expectorant effects, aiding in the treatment of respiratory conditions such as bronchitis and colds .

- Anti-inflammatory Effects : Studies indicate that this compound may possess anti-inflammatory properties, potentially beneficial in reducing inflammation-related symptoms .

- Antioxidant Activity : The compound has demonstrated antioxidant capabilities, which help mitigate oxidative stress in biological systems .

Production and Yield

The yield of this compound can vary significantly based on cultivation methods. Research indicates that in vitro cultivation techniques can enhance the production of this compound compared to traditional soil-grown methods. The following table summarizes the content and yield of this compound under different growth conditions:

| Growth Condition | This compound Content (mg/g DW) | Yield (mg/100 mL Medium) |

|---|---|---|

| In Vitro (T10) | 0.03 ± 0.02 | 0.01 ± 0.01 |

| In Vitro (T15) | 0.10 ± 0.01 | 0.07 ± 0.01 |

| In Vitro (T22) | 0.09 ± 0.01 | 0.09 ± 0.02 |

| In Vivo | 0.28 ± 0.03 | 0.92 ± 0.13 |

This data suggests that temperature and growth medium significantly influence both the content and yield of this compound .

Case Studies

Several case studies have explored the pharmacological effects of this compound:

- Respiratory Health : A clinical trial investigated the efficacy of an herbal preparation containing Primula veris, highlighting improvements in cough frequency and mucus clearance among participants treated with this compound-rich extracts .

- Anti-inflammatory Study : Another study assessed the anti-inflammatory effects of this compound in vitro, demonstrating a reduction in pro-inflammatory cytokines in human cell lines exposed to inflammatory stimuli .

- Antioxidant Profiling : A comparative analysis of various flavonoids, including this compound, showed significant antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

Propriétés

IUPAC Name |

methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O13/c1-28-8-3-4-9(18(27)29-2)11(5-8)32-20-17(26)15(24)14(23)12(33-20)7-31-19-16(25)13(22)10(21)6-30-19/h3-5,10,12-17,19-26H,6-7H2,1-2H3/t10-,12-,13+,14-,15+,16-,17-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRVGBRAMLSZDQ-HSMQXHTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)OC)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165506 | |

| Record name | Primeverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154-60-9 | |

| Record name | Primeverin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Primeverin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Primeverin and where is it found?

A1: this compound is a flavonoid glycoside primarily found in plants belonging to the genus Primula. [, , ] It is a natural product that can be isolated from various Primula species, including Primula veris and Primula maximowiczii. [, , ]

Q2: Can this compound be produced through alternative methods besides extraction from plants?

A2: While traditionally sourced from plant material, research suggests that in vitro adventitious root cultures of Primula veris subsp. veris can be a viable alternative for this compound production. [] This approach offers a sustainable method that could help conserve natural populations of Primula species and provide a more controlled environment for production. []

Q3: What analytical techniques are employed to identify and quantify this compound?

A3: High-performance liquid chromatography (HPLC) is a widely used technique for both qualitative and quantitative analysis of this compound. [] Studies have utilized HPLC methods employing C18 columns and methanol-phosphoric acid mobile phases to achieve efficient separation and detection of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.